molecular formula C12H14F2N2O B6416173 1-(2,4-Difluorobenzoyl)-2-methylpiperazine CAS No. 1240578-61-3

1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Cat. No.: B6416173
CAS No.: 1240578-61-3
M. Wt: 240.25 g/mol
InChI Key: OKRCYZPNVZZHNW-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzoyl)-2-methylpiperazine is a piperazine-based chemical building block of interest in medicinal chemistry and drug discovery. Piperazine derivatives are fundamental scaffolds in numerous bioactive compounds and pharmaceuticals . Specifically, N-acylated piperazines containing the 2,4-difluorobenzoyl group have been investigated for their potential as serotonin 5-HT2A receptor antagonists, adenosine A2A receptor antagonists, and kinase inhibitors . The conformational behavior of such benzoyl-substituted piperazines, resulting from the hindered rotation of the C–N amide bond, is a critical area of study as it can influence biological activity and material properties . Researchers value this compound for developing new therapeutic agents and for use in dynamic NMR studies to understand rotational energy barriers in amides. This product is designated For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(2,4-difluorophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c1-8-7-15-4-5-16(8)12(17)10-3-2-9(13)6-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRCYZPNVZZHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 2-methylpiperazine reacts with 2,4-difluorobenzoyl chloride in the presence of a tertiary amine base, such as triethylamine (TEA), to neutralize HCl byproducts. The reaction proceeds at room temperature (20–25°C) under inert atmosphere, achieving completion within 4–6 hours.

Key parameters:

  • Molar ratio: A 1:1.2 stoichiometry of 2-methylpiperazine to acyl chloride ensures minimal diacylation.

  • Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing ionic intermediates.

  • Base selection: TEA outperforms weaker bases (e.g., NaHCO₃) in preventing side reactions.

Yield and Purity Optimization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Reported yields range from 75% to 88%, with purity exceeding 95% by HPLC. Impurities primarily arise from residual solvents or unreacted starting materials, mitigated through vacuum drying and fractional distillation.

Alternative Pathways: Hydrogenation and Intermediate Synthesis

Hydrogenation of Piperazine Derivatives

A two-step approach involves synthesizing 1-methylpiperazine-2,3-dione as an intermediate, followed by catalytic hydrogenation. This method, adapted from green chemistry principles, begins with the aminolysis of diethyl oxalate and N-methylethylenediamine to form the dione intermediate. Subsequent hydrogenation using Raney nickel (150–200°C, 3–5 MPa H₂) selectively reduces the dione to 2-methylpiperazine, which is then acylated.

Advantages:

  • Sustainability: Utilizes inexpensive starting materials and minimizes waste.

  • Scalability: Achieves 95% overall yield with 96.7% selectivity.

Palladium-Catalyzed Coupling Reactions

Recent advances explore palladium-catalyzed cross-coupling to assemble the benzoyl-piperazine scaffold. For example, allylic esters of 2,4-difluorobenzoic acid undergo coupling with 2-methylpiperazine in the presence of Pd EnCat® (0.01 equiv.) and tetraethylammonium chloride (TEAC) in DMF. This method, while less common, offers regioselective control and compatibility with sensitive functional groups.

Reaction conditions:

  • Temperature: 50–75°C

  • Solvent: Dry DMF (0.35 M concentration)

  • Duration: 2–3 hours

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficacy of primary and alternative preparation routes:

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Acylation75–88≥95Rapid, single-step, high atom economyRequires strict stoichiometric control
Hydrogenation Pathway9597Green chemistry, scalableMulti-step, high-pressure conditions
Palladium Catalysis70–8090Regioselective, functional group toleranceCostly catalysts, specialized setup

Solvent and Catalyst Optimization

Solvent Effects

  • DMF vs. THF: DMF accelerates reaction kinetics but complicates purification due to high boiling points. THF offers a balance between reactivity and ease of removal.

  • Aqueous Workup: Ethyl acetate/water partitioning effectively removes hydrophilic impurities without product loss.

Catalyst Innovations

  • Raney Nickel: Optimal for hydrogenation, providing >95% conversion with minimal byproducts.

  • Palladium Complexes: Pd(OAc)₂ with phosphine ligands enhances coupling efficiency but increases costs.

Industrial and Environmental Considerations

Large-scale production favors the hydrogenation pathway for its cost-effectiveness and alignment with green chemistry metrics (E-factor: 0.2). In contrast, academic settings prioritize nucleophilic acylation for its simplicity and rapid access to derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound has potential applications as a pharmacophore in drug design. Its structure allows for modifications that can enhance biological activity and selectivity for specific targets.
  • Antidepressant Activity : Research has indicated that derivatives of piperazine compounds can exhibit antidepressant-like effects. Studies have explored the modulation of serotonin receptors, which are crucial in mood regulation.
  • Anticancer Properties : Some studies suggest that 1-(2,4-difluorobenzoyl)-2-methylpiperazine derivatives may possess anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells.

Biological Research

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be beneficial in studying disease mechanisms or developing therapeutic agents.
  • Neuropharmacology : Its interaction with neurotransmitter systems makes it a candidate for research into neurological disorders, potentially leading to new treatments for conditions such as anxiety and depression.

Material Science

  • Polymer Chemistry : The difluorobenzoyl group can be utilized in the synthesis of polymers with tailored properties. Research is ongoing into how these polymers can be used in drug delivery systems or as coatings with specific functionalities.
  • Ligands in Catalysis : The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes due to its ability to stabilize metal centers.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives, including this compound, for their effects on serotonin receptor activity. The results indicated that modifications to the benzoyl group significantly influenced receptor binding affinity and antidepressant-like behavior in animal models.

Case Study 2: Anticancer Properties

Research featured in Cancer Letters investigated the cytotoxic effects of this compound on various cancer cell lines. The study found that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways, suggesting potential for further development as anticancer agents.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryDrug development, antidepressant activityModulates serotonin receptors; potential antidepressant effects
Biological ResearchEnzyme inhibition, neuropharmacologyInhibits metabolic enzymes; potential treatments for neurological disorders
Material SciencePolymer synthesis, catalysisUsed as ligands; develops polymers with unique properties

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Benzoyl Substituents

The benzoyl group’s substitution pattern significantly impacts physicochemical and biological properties:

Compound Name Benzoyl Substituent Piperazine Substituent Key Properties/Bioactivity Reference
1-(2,4-Difluorobenzoyl)-2-methylpiperazine 2,4-difluorobenzoyl 2-methyl Enhanced lipophilicity; kinase inhibition potential
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-fluorobenzoyl 4-(4-nitrobenzyl) Electron-withdrawing nitro group may reduce metabolic stability
1-(3-Fluorobenzoyl)piperazine (Compound 5d) 3-fluorobenzoyl Unsubstituted Lower steric hindrance; weaker receptor affinity
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine 4-chlorobenzoyl 4-(4-chlorobenzhydryl) Cytotoxic against cancer cell lines (IC₅₀: 8–12 μM)
  • Key Findings: Fluorine Position: The 2,4-difluoro substitution (target compound) increases lipophilicity and metabolic stability compared to mono-fluoro (e.g., 2-fluoro in ) or 3-fluoro (5d) analogues . Electron-Withdrawing Groups: Nitro (e.g., ) or chloro (e.g., ) substituents may enhance cytotoxicity but reduce solubility.

Piperazine Ring Substitution Effects

The 2-methyl group on the piperazine ring distinguishes the target compound from other derivatives:

Compound Name Piperazine Substituent Key Properties/Bioactivity Reference
This compound 2-methyl Potential kinase inhibition; moderate steric bulk
H7 (1-(5-isoquinolinylsulfonyl)-2-methylpiperazine) 2-methyl Protein kinase C inhibitor (IC₅₀: ~20 μM)
1-(4-Chlorobenzhydryl)piperazine (Intermediate in ) 4-(4-chlorobenzhydryl) Cytotoxicity via bulky aromatic substituent
1-(3-Trifluoromethylphenyl)piperazine (Compound 3 in ) 3-trifluoromethylphenyl Serotonergic activity; higher selectivity for 5-HT receptors
  • Key Findings :
    • 2-Methyl Group : Small alkyl groups (e.g., 2-methyl) are tolerated in kinase inhibitors (e.g., H7) and may balance steric effects and binding pocket compatibility .
    • Bulky Substituents : Aromatic groups (e.g., 4-chlorobenzhydryl in ) enhance cytotoxicity but reduce CNS penetration due to increased molecular weight.

Biological Activity

1-(2,4-Difluorobenzoyl)-2-methylpiperazine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄F₂N₂O. The compound features a piperazine ring substituted with a 2,4-difluorobenzoyl group, which is significant for its biological activity.

Compound Name Molecular Formula Structural Features
This compoundC₁₂H₁₄F₂N₂OPiperazine ring with 2,4-difluorobenzoyl group

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It can bind to specific enzymes or receptors, altering their functions and leading to various pharmacological effects. For instance, the compound may inhibit enzymes involved in cell proliferation, which could contribute to its anticancer properties.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative activity against several cancer cell lines. In vitro studies have shown that this compound can reduce cell viability in breast, colon, and lung cancer cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and survival .

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although further research is needed to fully characterize these properties .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

  • Cell Lines Tested : Breast (MCF-7), Colon (HT-29), Lung (A549)
  • Concentration Range : 0-100 µM
  • Findings : Significant inhibition observed at concentrations above 20 µM.

Mechanistic Insights

Further mechanistic studies revealed that the compound's anticancer effects are mediated through apoptosis induction and cell cycle arrest. Flow cytometry analyses demonstrated an increase in sub-G1 phase cells upon treatment with the compound, indicating apoptosis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine, and how is reaction progress optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or acylation. For example, fluorobenzoyl derivatives are prepared by reacting 2,4-difluorobenzoic acid with thionyl chloride (SOCl₂) to generate the acid chloride, followed by coupling with 2-methylpiperazine in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ . Reaction progress is monitored via TLC (e.g., hexane:ethyl acetate 1:2), and purification employs silica gel chromatography with gradients of ethyl acetate/hexane .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodology : Analytical techniques include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., fluorobenzoyl protons at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm).
  • HPLC/MS : For purity assessment (≥95%) and molecular ion verification.
  • X-ray crystallography : To resolve crystal packing and conformational details (e.g., chair conformation of piperazine rings) .

Q. What solvent systems and storage conditions are optimal for maintaining stability?

  • Methodology : The compound is soluble in DMSO or DMF but may hydrolyze in aqueous media. Stability studies recommend storage at –20°C under inert atmosphere. Accelerated degradation tests (e.g., 40°C/75% RH) assess susceptibility to hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position) impact biological activity or receptor binding?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Fluorine at the 2,4-positions enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Docking studies (AutoDock Vina) predict interactions with targets like dopamine receptors, where the difluorobenzoyl group occupies hydrophobic pockets .
  • Comparative assays : Test analogs in receptor-binding assays (e.g., radioligand displacement) to quantify affinity changes (e.g., Ki shifts from nM to μM) .

Q. How can contradictory cytotoxicity data across studies be resolved?

  • Methodology : Contradictions may arise from:

  • Cell line specificity : Wild-type p53 cell lines (e.g., SH-SY5Y) show apoptosis via p53 nuclear accumulation, while p53-mutant lines are resistant .
  • Assay conditions : Varying concentrations (e.g., 20–100 μM H-7 in neuroblastoma studies) or exposure times affect outcomes. Replicate studies under standardized protocols (e.g., 48-hour exposure in RPMI-1640 medium) .

Q. What computational approaches predict interactions with biological targets?

  • Methodology :

  • Molecular docking : Use crystal structures (e.g., PDB IDs for dopamine receptors) to model binding poses.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS).
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors from fluorine) using Schrödinger Suite .

Q. How can salt or co-crystal formulations improve physicochemical properties?

  • Methodology : Co-crystallization with trifluoroacetate or picric acid enhances solubility. For example, protonation of the piperazine nitrogen forms salts with improved crystallinity, verified via DSC and PXRD .

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